molecular formula C13H16N2O3 B4536319 N-allyl-N'-(2-methoxybenzyl)ethanediamide

N-allyl-N'-(2-methoxybenzyl)ethanediamide

Cat. No. B4536319
M. Wt: 248.28 g/mol
InChI Key: YOBLMCFKSFFITA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "N-allyl-N'-(2-methoxybenzyl)ethanediamide" often involves multi-step chemical reactions, starting with the formation of the base structures followed by the addition of functional groups through various organic reactions. A study on dioxidomolybdenum(VI) complexes of allyl compounds provides insight into the synthesis of complex structures from allyl and methoxybenzyl components, demonstrating the versatility and complexity of synthesis methods that could be applied to similar compounds (Takjoo et al., 2016).

Molecular Structure Analysis

The molecular structure of such compounds is typically analyzed through spectroscopic methods such as FT-IR, EI-MS, UV-Vis spectroscopy, and X-ray crystallography. These techniques allow for the determination of the spatial arrangement of atoms within the molecule and the configuration of its functional groups, which are critical for understanding the compound's reactivity and properties. For example, the study mentioned above utilized X-ray crystallography to elucidate the octahedral geometry of dioxidomolybdenum(VI) complexes (Takjoo et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving "N-allyl-N'-(2-methoxybenzyl)ethanediamide" and its analogs can include a range of transformations such as allylation, methoxylation, and carbene reactions. For instance, reactions of allyloxy(methoxy)carbene highlight the reactivity of allyl and methoxy groups in carbene chemistry, showcasing pathways that might be relevant for the functionalization of "N-allyl-N'-(2-methoxybenzyl)ethanediamide" (Plażuk et al., 2005).

Physical Properties Analysis

The physical properties of organic compounds like "N-allyl-N'-(2-methoxybenzyl)ethanediamide" include melting point, boiling point, solubility, and crystal structure. These properties are influenced by the molecular structure and functional groups of the compound. While specific data on "N-allyl-N'-(2-methoxybenzyl)ethanediamide" may not be readily available, studies on similar compounds provide valuable insights into how these properties are determined and can be predicted based on molecular characteristics.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and compatibility with various reagents, are crucial for the practical application and further chemical modifications of "N-allyl-N'-(2-methoxybenzyl)ethanediamide." The presence of allyl and methoxybenzyl groups suggests potential sites for nucleophilic and electrophilic attacks, as well as possibilities for participation in coordination chemistry, as demonstrated in the synthesis and analysis of dioxidomolybdenum(VI) complexes (Takjoo et al., 2016).

properties

IUPAC Name

N'-[(2-methoxyphenyl)methyl]-N-prop-2-enyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-3-8-14-12(16)13(17)15-9-10-6-4-5-7-11(10)18-2/h3-7H,1,8-9H2,2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBLMCFKSFFITA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6536144

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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